![molecular formula C12H16OS B13898479 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 105337-75-5](/img/structure/B13898479.png)
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves the alkylation of a phenyl ring with appropriate substituents. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one: Similar structure but with the isopropylthio group at a different position on the phenyl ring.
Phenylacetone: A related compound with a phenyl ring and a ketone group, but without the methyl and isopropylthio substituents.
Uniqueness: 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Conclusion
This compound is a compound with diverse applications and significant potential in various fields. Its unique structure and reactivity make it a subject of interest for researchers and industry professionals alike.
Properties
CAS No. |
105337-75-5 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(5-methyl-2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H16OS/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8H,1-4H3 |
InChI Key |
TVLOQTFJDWXADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




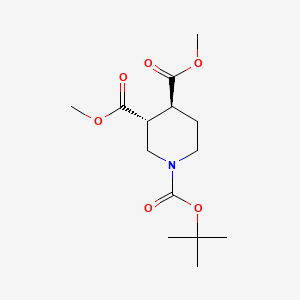
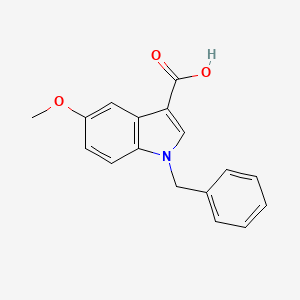
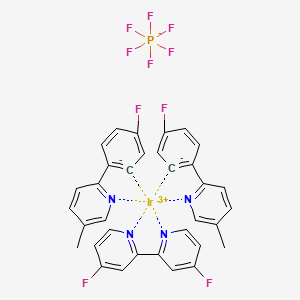
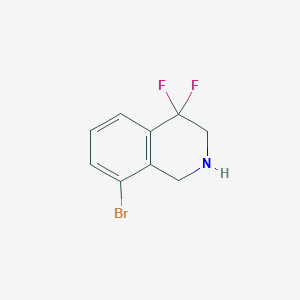


![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
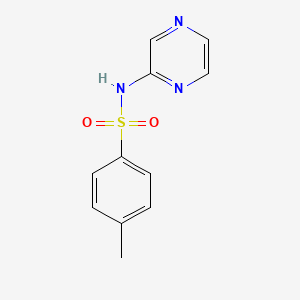
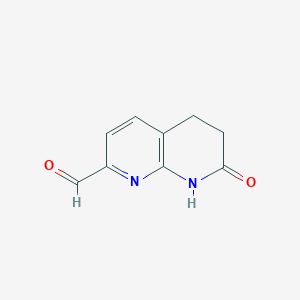
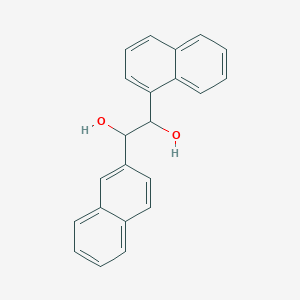
![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
